4-Amino-2-ethyl-3-iodobenzonitrile

Description

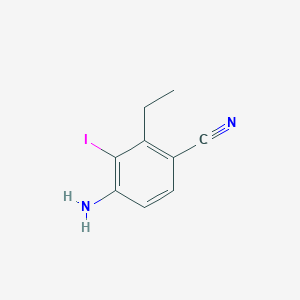

4-Amino-2-ethyl-3-iodobenzonitrile (C₉H₁₀IN₃) is a substituted benzonitrile derivative characterized by a nitrile group at position 1, an ethyl group at position 2, an iodine atom at position 3, and an amino group at position 4 on the benzene ring.

Properties

Molecular Formula |

C9H9IN2 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

4-amino-2-ethyl-3-iodobenzonitrile |

InChI |

InChI=1S/C9H9IN2/c1-2-7-6(5-11)3-4-8(12)9(7)10/h3-4H,2,12H2,1H3 |

InChI Key |

FKBDFJQAJJCIEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1I)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethyl-3-iodobenzonitrile typically involves the iodination of 4-Amino-2-ethylbenzonitrile. One common method includes the reaction of 4-Amino-2-ethylbenzonitrile with iodine and a suitable oxidizing agent, such as silver sulfate, in an organic solvent like ethanol. The reaction is carried out at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethyl-3-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Amino-2-ethyl-3-azidobenzonitrile, while oxidation with potassium permanganate would yield 4-Nitro-2-ethyl-3-iodobenzonitrile.

Scientific Research Applications

4-Amino-2-ethyl-3-iodobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-3-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be related to its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

- Iodine vs.

- Amino Group: The para-amino group enhances solubility in polar solvents and directs electrophilic substitution reactions, contrasting with methoxy or fluoro substituents in analogues, which act as weaker directing groups .

Cyclization Reactions

Benzonitrile derivatives often participate in cyclization to form heterocycles. For example:

- Hydrazononitrile Derivatives: Compounds like 2-arylhydrazononitriles (e.g., 4a,b in ) cyclize into indoles (5a,b) or triazoles (10a,b) under acidic or oxidative conditions.

- Amidoxime Formation: Reaction with hydroxylamine could yield amidoximes (e.g., 9a,b), which cyclize to triazoles. The amino group in the target compound may stabilize intermediates, improving yields compared to non-amino analogues .

Cross-Coupling Potential

Iodinated aromatics are prime substrates for cross-coupling. For instance:

- Heck or Ullmann Reactions : The iodine atom enables coupling with alkenes or amines, offering pathways to biaryl or alkyl-aryl structures. This reactivity is less efficient in chloro or methoxy analogues .

Physicochemical Properties

- Solubility: The amino and nitrile groups enhance water solubility relative to purely halogenated derivatives (e.g., 3-Bromo-5-fluoro-4-iodoaniline), though the ethyl group may counterbalance this by increasing hydrophobicity.

- Stability : Iodine’s susceptibility to photodecomposition may reduce shelf-life compared to bromo/chloro analogues, necessitating storage in dark, cool conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.